Ethoxy-phenethylsulfanyl-methanethione
Description
Ethoxy-phenethylsulfanyl-methanethione (CAS 3278-36-2) is a sulfur-containing organic compound characterized by an ethoxy group (–OCH₂CH₃), a phenethyl moiety (C₆H₅–CH₂CH₂–), and a sulfanyl-methanethione functional group (–S–C(=S)–).
Properties
CAS No. |
3278-36-2 |
|---|---|
Molecular Formula |
C11H14OS2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
O-ethyl 2-phenylethylsulfanylmethanethioate |
InChI |
InChI=1S/C11H14OS2/c1-2-12-11(13)14-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
QFUAGRDNVOJONZ-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=S)SCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfur-Containing Analogues
a. Thiophene Derivatives (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol )
- Key Differences: Thiophene-based compounds feature a sulfur heterocycle, whereas Ethoxy-phenethylsulfanyl-methanethione has a linear sulfanyl-methanethione chain.
- Implications : The absence of a conjugated aromatic system (as in thiophene) may reduce stability under oxidative conditions compared to thiophene derivatives .
b. Sulfate Esters (e.g., Nonylphenol triethoxy ether sulfate ammonium salt )
- Key Differences: Sulfate esters (–OSO₃⁻) are ionic and highly water-soluble, unlike the neutral and lipophilic sulfanyl-methanethione group. The ethoxy chain in Nonylphenol derivatives is longer (triethoxy vs. single ethoxy in the target compound), affecting environmental persistence and biodegradability.
- Implications : this compound’s lower water solubility may limit its environmental mobility compared to sulfate esters .
Ethoxy- and Methoxy-Substituted Compounds
a. Methoxyacetyl Fentanyl Hydrochloride
- Key Differences : While both compounds contain alkoxy groups, Methoxyacetyl fentanyl has a methoxy (–OCH₃) group attached to an acetylated amine structure, contrasting with the ethoxy-phenethyl chain in the target compound.
- Implications : The ethoxy group’s larger size may increase steric hindrance, reducing binding affinity in biological systems compared to methoxy analogs .
b. Flavones and Phenolic Acids (e.g., 5-hydroxy-3’,4’,7-trimethoxyflavone )
- Key Differences : Flavones often feature hydroxyl (–OH) and methoxy (–OCH₃) groups on aromatic rings, which participate in hydrogen bonding. This compound lacks hydroxyl groups but includes a thione, altering solubility and redox properties.
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Reactivity : The thione group in this compound is a reactive site for nucleophilic attack, distinguishing it from sulfate esters (ionic) and flavones (hydrogen-bonding). This property could be exploited in synthesizing heterocyclic compounds .
- Biological Interactions : Structural parallels to methoxy-substituted pharmaceuticals (e.g., Methoxyacetyl fentanyl) suggest possible CNS activity, though the thione group’s electrophilicity might pose toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
